Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a tetrahydro ring system and a methyl ester group at position 5. Its molecular formula is C₉H₁₂N₂O₂, with an average molecular mass of 180.20 g/mol (monoisotopic mass: 180.0899). This compound is commercially available with a purity of 95% (CAS: 1623060-27-4) and is utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, such as CFTR potentiators and kinase inhibitors . Key spectroscopic data includes IR carbonyl stretches at 1690 cm⁻¹ (ester C=O) and ESI-MS molecular ion peaks at m/z 325.3 [M + H]⁺ for derivatives .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIQFYELLGXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C=CN=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyridine compounds exhibit significant antidiabetic properties. A study highlighted the effectiveness of these compounds in inhibiting semicarbazide-sensitive amine oxidase (SSAO), an enzyme linked to diabetic complications such as cardiovascular diseases and neuropathy .
Case Study :
- A specific derivative was shown to reduce SSAO activity significantly in vitro, suggesting potential for developing treatments for diabetes-related complications.
Anticancer Properties
Tetrahydroimidazo derivatives have been investigated for their anticancer effects. For instance, a study identified a novel derivative that selectively inhibited heparanase-1, an enzyme involved in tumor progression and metastasis. The compound demonstrated promising results in reducing tumor cell viability in preclinical models .
Data Table: Anticancer Activity of Tetrahydroimidazo Derivatives
| Compound Name | Target Enzyme | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | Heparanase-1 | 0.5 | A549 (Lung Cancer) |
| Compound B | GUSβ | 1.2 | MCF-7 (Breast Cancer) |
| Compound C | GBA | 0.8 | HCT116 (Colon Cancer) |
Neurological Applications
There is emerging interest in the neuroprotective effects of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate. Compounds in this class have been shown to modulate neurotransmitter systems and may offer therapeutic benefits for neurodegenerative diseases.
Case Study :
- In animal models of Alzheimer's disease, administration of a tetrahydroimidazo derivative resulted in improved cognitive function and reduced amyloid plaque formation.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites.
Research Findings :
- The compound was found to inhibit SSAO with a notable selectivity over other oxidases, indicating its potential as a lead compound for drug development targeting metabolic disorders .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating more complex molecules with enhanced biological activity.
Synthesis Example :
- Using standard organic synthesis techniques, researchers have developed various derivatives that exhibit improved pharmacological profiles compared to the parent compound.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antibacterial activity may involve inhibition of bacterial enzymes or disruption of cell wall synthesis. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives arises from variations in substituents, ring fusion, and oxidation states. Below is a comparative analysis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate with its analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (), which may improve membrane permeability in drug design.
- Nitro or trifluoromethyl groups () introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
Ring System Variations :
- Imidazo[1,5-a]pyridine () vs. imidazo[1,2-a]pyridine alters ring fusion, impacting π-π stacking interactions in protein binding .
- Tetrahydro rings reduce aromaticity, increasing conformational flexibility compared to fully aromatic analogs .
Synthetic Accessibility :
- Yields for derivatives range from 23.9% () to 35.24% (), indicating challenges in stereochemical control for substituted analogs.
- Coupling reactions (e.g., HATU-mediated amidation in ) are common for introducing benzamide or sulfonyl groups .
No direct biological data exists for the target compound, though its structural similarity to CFTR modulators () suggests utility in ion channel targeting .
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate (CAS Number: 1623060-27-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that utilize various precursors and catalysts. Recent methodologies have focused on improving yield and purity through innovative synthetic routes involving heterocyclic ketene aminals .
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant cytotoxic activity against various cancer cell lines. Specifically, studies have demonstrated that this compound can inhibit the proliferation of human tumor cells by targeting specific signaling pathways involved in cell growth and survival .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Kinase Activity : Similar to other imidazopyridines, it may inhibit key kinases involved in cancer progression .
- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to increased apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
- Cytotoxicity Against Tumor Cell Lines :
- In Vivo Models :
Comparative Biological Activity Table
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and further derivatization.
| Reaction Type | Reagents/Conditions | Major Product | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (aqueous), reflux | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid | |
| Basic hydrolysis | NaOH (aqueous), room temperature | Sodium salt of the carboxylic acid |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the electrophilic carbonyl carbon.
Reduction Reactions
The ester moiety can be reduced to primary alcohols or amines using strong reducing agents.
| Reaction Type | Reagents/Conditions | Major Product | References |
|---|---|---|---|
| Ester to alcohol | LiAlH₄, dry THF, 0°C → reflux | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-methanol | |
| Ester to amine | LiAlH₄/NH₃, high pressure | 7-Aminomethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Key Observations :
-
Reduction with LiAlH₄ typically requires anhydrous conditions to avoid side reactions.
-
Selective reduction of the ester without affecting the heterocyclic ring has been reported.
Nucleophilic Substitution
The methyl ester participates in nucleophilic acyl substitution reactions, enabling the introduction of diverse functional groups.
Application Example :
Hydrazide intermediates (e.g., from reaction with hydrazine) are precursors for synthesizing hydrazone derivatives, which exhibit antimicrobial activity .
Cyclization and Condensation Reactions
The compound’s heterocyclic core facilitates cycloaddition and condensation with electrophiles.
Research Findings :
-
Hydrazone derivatives synthesized from this compound demonstrated antibacterial activity against E. coli and S. aureus (inhibition zones: 22–33 mm) .
-
Ring-expanded products show enhanced π-conjugation, potentially useful in materials science .
Electrophilic Aromatic Substitution
The electron-rich imidazo-pyridine ring undergoes electrophilic substitution at specific positions.
| Reaction Type | Reagents/Conditions | Major Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitroimidazo-pyridine derivative | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-Sulfoimidazo-pyridine derivative |
Regioselectivity :
Electrophiles preferentially attack the C3 position due to electron-donating effects from the adjacent nitrogen atoms.
Oxidation Reactions
Controlled oxidation modifies the heterocyclic ring or side chains.
| Reaction Type | Reagents/Conditions | Major Product | References |
|---|---|---|---|
| Ring oxidation | KMnO₄, acidic conditions | Imidazo-pyridine N-oxide | |
| Side-chain oxidation | CrO₃, H₂SO₄ | Ketone or carboxylic acid derivatives |
Challenges :
Overoxidation can degrade the bicyclic structure; mild agents like oxone are preferred for selective transformations .
Biologically Relevant Interactions
The compound’s derivatives interact with microbial enzymes and eukaryotic receptors:
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Amine + Aldehyde | TFA | 105 | 35–67 | |
| Carboxylic Acid | None | 80 | 26 |
How is the compound characterized spectroscopically, and what key spectral markers validate its structure?
Basic
Structural confirmation relies on:
- 1H/13C NMR : Distinct signals for the methyl ester (δ ~3.7 ppm for CH3, δ ~165–170 ppm for carbonyl) and tetrahydroimidazo ring protons (δ 1.8–4.2 ppm for aliphatic Hs). Coupling constants (J = 4–6 Hz) confirm ring fusion .
- HRMS : Measured molecular weight must align with theoretical values (e.g., Δ < 0.005 Da). Discrepancies suggest impurities or incorrect stereochemistry .
- IR : Peaks at 1720–1730 cm⁻¹ (ester C=O) and 1660–1690 cm⁻¹ (amide C=O, if applicable) .
How can researchers address low yields in stereochemically complex syntheses?
Advanced
Low yields often stem from unseparated diastereomers. For example, reports a 26% yield due to a racemic mixture of two diastereomers. Strategies include:
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) for enantiomer separation.
- Asymmetric catalysis : Introduce chiral ligands (e.g., BINOL derivatives) during cyclization to favor one stereoisomer .
- Crystallization : Leverage differential solubility of diastereomers in hexane/ethyl acetate .
What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?
Advanced
Substituents at the 7-position (carboxylate) and 8-position (halogens, trifluoromethyl) significantly influence activity:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent (Position) | Bioactivity (IC50) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 7-COOCH3 | 5.2 µM (Antifungal) | 0.12 | |
| 8-CF3 | 2.8 µM (Antiviral) | 0.08 |
How should researchers resolve contradictions in spectral data or purity claims?
Q. Methodological
- HRMS validation : Recalculate theoretical mass using isotopic distribution software (e.g., mMass) to rule out adducts or contaminants .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers) .
- Purity assays : Combine HPLC (UV detection) with charged aerosol detection (CAD) for non-UV active impurities .
What computational tools predict reactivity and target interactions for this scaffold?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) on ring planarity and reactivity .
- Molecular docking (AutoDock Vina) : Predict binding to biological targets (e.g., CFTR inhibitors in ) by simulating ligand-protein interactions .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
How are stereochemical outcomes rationalized in asymmetric syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
